![molecular formula C7H3BrClF2N3 B13091493 2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B13091493.png)
2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine is a heterocyclic compound that features a pyrrolo[2,3-b]pyrazine core substituted with bromine, chlorine, and difluoromethyl groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine typically involves multi-step organic reactions. One common approach is the halogenation of a pyrrolo[2,3-b]pyrazine precursor, followed by the introduction of the difluoromethyl group. The reaction conditions often require the use of strong halogenating agents and catalysts to achieve the desired substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be replaced by other functional groups through nucleophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Coupling Reactions: Palladium catalysts (Pd) with bases like potassium carbonate (K2CO3) in solvents like tetrahydrofuran (THF).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of functionalized pyrrolo[2,3-b]pyrazine derivatives, while coupling reactions can produce biaryl compounds.
Wissenschaftliche Forschungsanwendungen
2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.
Materials Science: The compound’s unique electronic properties make it suitable for use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics.
Chemical Biology: It serves as a probe for studying biological processes and interactions at the molecular level.
Agrochemicals: It is explored for its potential use in the development of new pesticides and herbicides.
Wirkmechanismus
The mechanism of action of 2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine depends on its specific application. In medicinal chemistry, it may act by binding to a particular enzyme or receptor, thereby modulating its activity. The molecular targets and pathways involved can vary, but often include key signaling proteins and metabolic enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Bromo-5-(difluoromethyl)pyridine
- 2-Bromo-4-(trifluoromethyl)pyridine
- 2-Chloro-5-(difluoromethyl)pyridine
Comparison
Compared to these similar compounds, 2-Bromo-7-chloro-5-(difluoromethyl)-5H-pyrrolo[2,3-b]pyrazine offers a unique combination of halogen and difluoromethyl substitutions on a pyrrolo[2,3-b]pyrazine core. This structural uniqueness can result in distinct electronic properties and reactivity, making it a valuable compound for specialized applications in research and industry.
Eigenschaften
Molekularformel |
C7H3BrClF2N3 |
|---|---|
Molekulargewicht |
282.47 g/mol |
IUPAC-Name |
2-bromo-7-chloro-5-(difluoromethyl)pyrrolo[2,3-b]pyrazine |
InChI |
InChI=1S/C7H3BrClF2N3/c8-4-1-12-6-5(13-4)3(9)2-14(6)7(10)11/h1-2,7H |
InChI-Schlüssel |
HWLRZGKMYCRQPR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(N=C2C(=CN(C2=N1)C(F)F)Cl)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


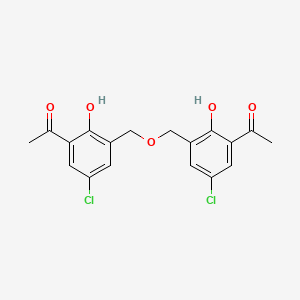
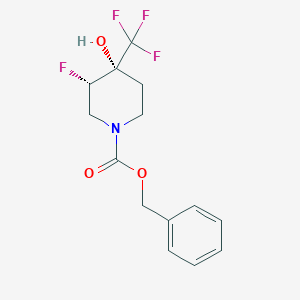
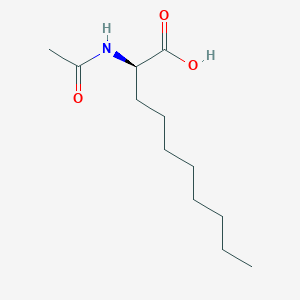
![2-Methyl-5-(trifluoromethyl)-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine](/img/structure/B13091435.png)
![4-Bromo-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine](/img/structure/B13091442.png)
![2-Butyl-4-chloro-5-[(2,4-dichlorophenyl)methoxy]pyridazin-3(2H)-one](/img/structure/B13091447.png)
![(1S)-1-Phenyl-3-azabicyclo[3.1.0]hexane-2,4-dione](/img/structure/B13091450.png)
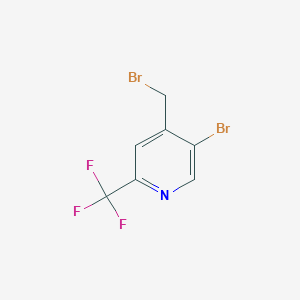
![trans-2-(tert-Butoxycarbonyl)octahydrocyclopenta[c]pyrrole-4-carboxylic acid](/img/structure/B13091458.png)
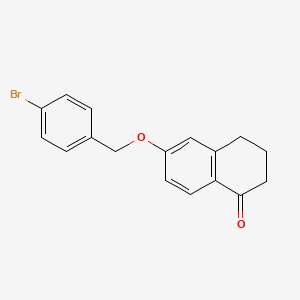
![4-(2-Chloro-6-(3-methoxyoxetan-3-yl)-7-methylthieno[3,2-d]pyrimidin-4-yl)morpholine](/img/structure/B13091470.png)

![[1,2,4]Triazolo[5,1-c][1,2,4]triazin-4(1H)-one, 1,7-dimethyl-](/img/structure/B13091497.png)

